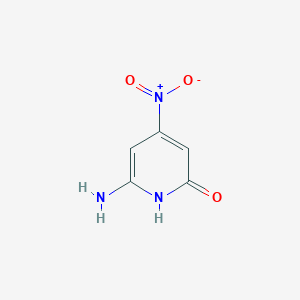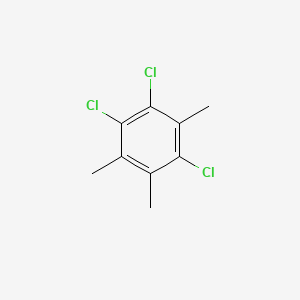
1,2,4-Trichloro-3,5,6-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-3,5,6-trimethylbenzene is an organic compound with the molecular formula C₉H₉Cl₃ It is a derivative of benzene, where three chlorine atoms and three methyl groups are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3,5,6-trimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5,6-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include dechlorinated compounds or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-3,5,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 1,2,4-trichloro-3,5,6-trimethylbenzene involves its interaction with molecular targets and pathways within a given system. The chlorine atoms and methyl groups on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trichloro-4,5,6-trimethylbenzene
- 1,3,5-Trichloro-2,4,6-trimethylbenzene
- 1,3,5-Triiodo-2,4,6-trimethylbenzene
Uniqueness
1,2,4-Trichloro-3,5,6-trimethylbenzene is unique due to the specific positions of the chlorine and methyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
10203-45-9 |
|---|---|
Molekularformel |
C9H9Cl3 |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-3,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Cl3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |
InChI-Schlüssel |
BQXDDFSTPFBZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
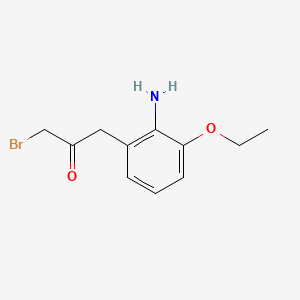
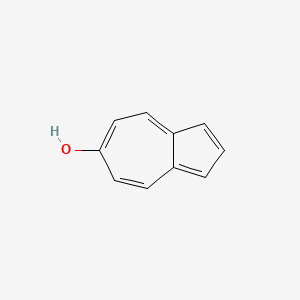
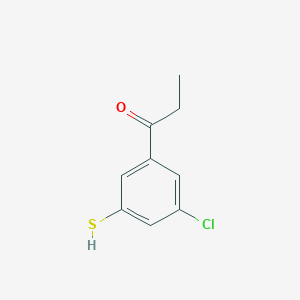
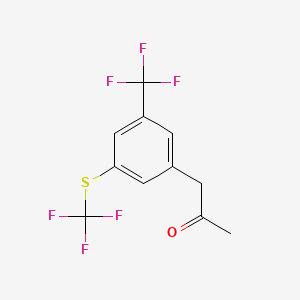
![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
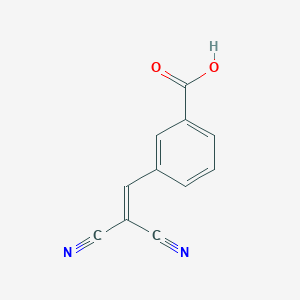
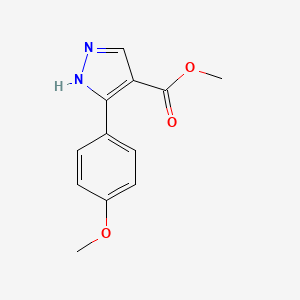
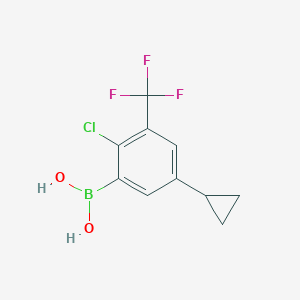
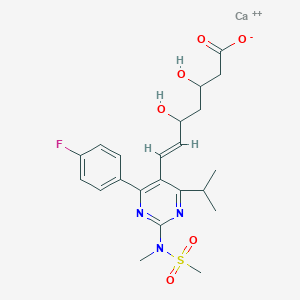
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)

